molecular formula C22H25N3O6S B6560571 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine CAS No. 1021223-88-0

4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine

Cat. No.: B6560571
CAS No.: 1021223-88-0
M. Wt: 459.5 g/mol
InChI Key: HSXRPBRJSVCWRU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core linked to a 2,3-dimethoxyphenyl group at position 3 and a piperidine ring at position 5. The piperidine is further substituted with a 4-methoxybenzenesulfonyl group. The dimethoxy groups on the phenyl ring likely influence lipophilicity and electronic properties, which can modulate pharmacokinetic behavior.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-28-16-7-9-17(10-8-16)32(26,27)25-13-11-15(12-14-25)22-23-21(24-31-22)18-5-4-6-19(29-2)20(18)30-3/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXRPBRJSVCWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is a member of the oxadiazole class of compounds, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O5_{5}
  • Molecular Weight : 396.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented, with various studies highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific compound under review has been evaluated for several biological activities:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the one in focus have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The compound's structure potentially enhances its interaction with bacterial membranes or enzymes critical for bacterial survival.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound:

  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's . The inhibition potency can be quantified by IC50 values; for instance, some related compounds showed IC50 values as low as 0.63 µM.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has also been explored:

  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and inhibition of cell proliferation . In vitro studies have indicated that certain oxadiazoles can inhibit tumor growth in specific cancer cell lines.

Study 1: Antibacterial Efficacy

A study synthesized several oxadiazole derivatives and tested their antibacterial properties. The results indicated that compounds with a piperidine ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to those without .

CompoundTarget BacteriaActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition showed that selected oxadiazole derivatives significantly inhibited urease activity, which is vital in treating conditions like peptic ulcers .

CompoundEnzyme TargetIC50 (µM)
Compound DUrease5.12
Compound EAcetylcholinesterase0.63

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous molecules:

Variations in the Oxadiazole Substituents

Compound Name Oxadiazole Substituent Key Differences vs. Target Compound Reference
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine 3-Bromophenyl Bromine increases molecular weight (MW: ~414 g/mol) and polarizability vs. dimethoxy groups (MW: ~152 g/mol for -OCH3). Thienylsulfonyl group may reduce steric bulk compared to 4-methoxybenzenesulfonyl.
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxybenzoyl)piperidine 4-Fluorophenyl Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity relative to dimethoxy groups. The benzoyl group (vs. sulfonyl) alters hydrogen-bonding capacity.
GR 127935 (5-HT1B/1D antagonist) 5-Methyl-1,2,4-oxadiazole Methyl substitution on oxadiazole reduces steric hindrance, potentially enhancing receptor affinity. Lacks the dimethoxy-phenyl moiety.

Sulfonyl/Piperidine Modifications

Compound Name Sulfonyl/Piperidine Group Key Differences vs. Target Compound Reference
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 4-Methylphenyl; no sulfonyl Absence of sulfonyl group reduces solubility and potential for ionic interactions. Piperidine lacks substitution, simplifying synthesis.
1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Methylsulfonyl-piperidine Trifluoromethoxy group increases hydrophobicity and electron-withdrawing effects. Pyridinone core vs. piperidine alters ring strain and hydrogen bonding.

Pharmacological Implications

  • Solubility : Sulfonyl groups generally improve aqueous solubility compared to benzoyl or thienyl substituents .
  • Metabolic Stability : Dimethoxy groups may slow oxidative metabolism compared to halogenated analogs (e.g., 3-bromo or 4-fluoro) .

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